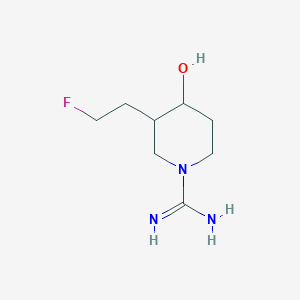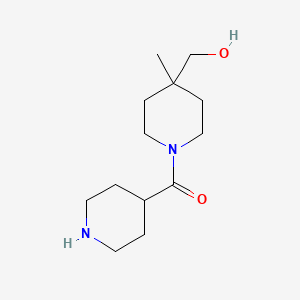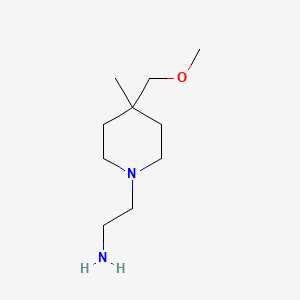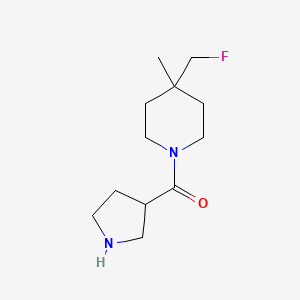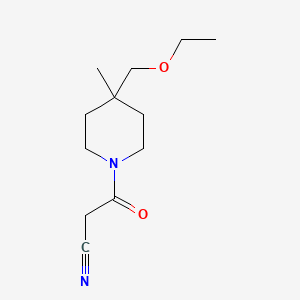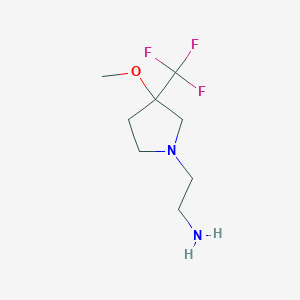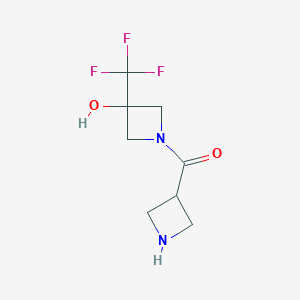
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
“(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone” is an organic compound . It is used for pharmaceutical testing . The molecular formula of a similar compound, (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone, is C12H20F2N2O, and the molecular weight is 246.3 g/mol.
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . For instance, 4,4-disubstituted N-benzyl piperidines have shown activity against different viruses, including the H1N1 influenza virus . Another compound with a piperidine core has been discovered as a potential inhibitor of SARS-CoV2 .
Material Science Applications
Heterocyclic compounds, including piperidine derivatives, possess important applications in material science . They are used as fluorescent sensors, dyestuffs, brightening agents, plastics, information storage, and analytical reagents .
Obesity Treatment
Piperidine derivatives have also been investigated for their potential in treating obesity and related metabolic syndrome . A compound displaying significant weight-loss efficacy in DIO mice is currently under development .
Synthesis of Annulated N-heterocyclic Carbene Ligands
Piperidine derivatives can be used as reactants for the synthesis of annulated N-heterocyclic carbene ligands .
Development of Muscarinic Receptor Antagonists
Piperidine derivatives have been used in the development of M3 muscarinic receptor antagonists .
Creation of Selective 5-ht5A Receptor Antagonists
Another application of piperidine derivatives is in the synthesis of selective 5-ht5A receptor antagonists .
Synthesis of Ternary Platinum (II) Complexes
Piperidine derivatives can also be used in the synthesis of ternary platinum (II) complexes .
Direcciones Futuras
Piperidine derivatives are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Propiedades
IUPAC Name |
[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c1-13(10-14)5-8-16(9-6-13)12(17)11-4-2-3-7-15-11/h11,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSCHRRXODZUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCCCN2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





